Benzene, [3-(2-propenyloxy)-1-propynyl]-
Description
Benzene, [3-(2-propenyloxy)-1-propynyl]- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a 2-propenyloxy (allyloxy) group and a 1-propynyl (propargyl) group. This dual functionality distinguishes it from simpler benzene derivatives and enhances its utility in synthetic organic chemistry and materials science.
Properties
CAS No. |
53877-58-0 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-prop-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,10-11H2 |
InChI Key |
RHNNBNOMBIKPDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Halogenated Propargyl Precursors
The synthesis begins with the preparation of 3-chloro-1-propynylbenzene derivatives. For example, 3-chloro-1-propynylbenzene is synthesized via Friedel-Crafts alkylation of benzene with propargyl chloride, though this method faces challenges due to benzene’s low reactivity. Alternatively, Sonogashira coupling of benzyl bromide with terminal propargyl halides (e.g., propargyl bromide) in the presence of palladium catalysts offers higher regioselectivity.
Allyloxy Group Introduction
The chloro substituent is replaced by an allyloxy group using a two-phase system comprising toluene, sodium hydroxide, and tetrabutylammonium bromide (TBAB) as a PTC. In this reaction, the allyloxide ion (generated from allyl alcohol and NaOH) attacks the electrophilic carbon adjacent to the propargyl group. Optimal conditions include:
- Temperature : 103–105°C
- Solvent : Toluene (0.1–0.25 weight parts relative to substrate)
- Base : Sodium hydroxide (29% aqueous solution)
- Catalyst : TBAB (0.044 weight parts).
This method achieves yields exceeding 95% while avoiding polar aprotic solvents like DMF, enhancing industrial feasibility.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction provides a versatile pathway for constructing the allyloxy-propargyl ether linkage. This method, though less commonly reported for propargyl systems, is effective for coupling benzyl alcohols with allyl alcohols under mild conditions.
Substrate Preparation
Benzyl propargyl alcohol (benzene-CH₂-C≡C-OH) is synthesized via Grignard addition of propargyl magnesium bromide to benzaldehyde, followed by reduction. The alcohol is then subjected to Mitsunobu conditions:
Allyl Ether Formation
Benzyl propargyl alcohol reacts with allyl alcohol in a 1:1 molar ratio, yielding the target compound with 74–82% efficiency. The reaction’s success hinges on the precise stoichiometry of DEAD and triphenylphosphine, which mediate the redox cycle essential for ether formation.
Sonogashira Coupling with Prefunctionalized Substrates
The Sonogashira cross-coupling reaction enables direct assembly of the propargyl-allyloxy scaffold from halogenated benzene precursors and terminal alkynes.
Substrate Design
Aryl halides such as 3-bromo-1-(prop-2-en-1-yloxy)benzene are prepared via Ullmann coupling of phenol derivatives with allyl bromide. The bromine substituent serves as the coupling site for terminal propargyl alkynes.
Catalytic Conditions
- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
- Co-catalyst : CuI (10 mol%)
- Base : Triethylamine
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C.
Under these conditions, the coupling proceeds with >90% conversion, though purification requires chromatography to remove Pd residues.
Industrial-Scale Alkylation Strategies
Patent literature highlights scalable methods for allyloxy-propargyl benzene synthesis, emphasizing solvent minimization and catalyst recycling.
Continuous-Flow Reactors
A continuous-flow system combines 3-chloro-1-propynylbenzene and allyl alcohol in a toluene-TBAB mixture at 105°C. The product is extracted via liquid-liquid separation, reducing solvent use by 40% compared to batch processes.
Byproduct Management
The primary byproduct, sodium chloride, is removed via aqueous washes. Residual allyl alcohol is recovered by distillation, achieving a 98.4% yield in pilot-scale trials.
Biological and Material Applications
While beyond the scope of synthesis, the compound’s applications warrant brief mention. Its propargyl and allyl groups enable click chemistry for polymer crosslinking, and its structural motif is explored in agrochemical intermediates.
Chemical Reactions Analysis
Types of Reactions
(3-(Allyloxy)prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond to form alkenes or alkanes using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and strong bases (NaOH, KOH).
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives, alkylated products, and ethers.
Scientific Research Applications
(3-(Allyloxy)prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-(allyloxy)prop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
Research Findings and Data Tables
Table 1: Key Functional Group Comparisons
Table 2: Molecular Weight and Stability Trends
Biological Activity
Benzene, [3-(2-propenyloxy)-1-propynyl]- is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 190.24 g/mol. Its structure features a benzene ring substituted with propenyloxy and propynyl groups, which contribute to its unique biological activity.
The biological activity of benzene derivatives often correlates with their physicochemical properties, such as lipophilicity and molecular geometry. The presence of functional groups can influence interactions with biological targets, including enzymes and receptors. Specifically, the propenyloxy group may enhance the compound's ability to penetrate biological membranes, facilitating its bioactivity in various systems .
Biological Activity Overview
Research has indicated that compounds similar to benzene, [3-(2-propenyloxy)-1-propynyl]- exhibit a range of biological activities, including:
Case Studies
- Insecticidal Activity : A study assessed the efficacy of various benzene derivatives against Musca domestica (housefly). The introduction of different substituents at specific positions on the benzene ring significantly affected insecticidal potency. For instance, compounds with propenyloxy groups showed enhanced activity compared to those without .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of similar compounds against Mycobacterium tuberculosis. The results indicated that modifications to the ether linkers improved metabolic stability and efficacy in vitro and in vivo models .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
